Zinc 2-ethylhexanoate

Paint driers Coating additives Gardner color scale

Zinc 2-ethylhexanoate (CAS 136-53-8), also referred to as zinc octoate or zinc isooctanoate, is a metal carboxylate with the formula Zn[OOCCH(C₂H₅)C₄H₉]₂. It is typically supplied as a light-yellow, homogeneous transparent liquid with a density of approximately 1.17 g/cm³ and a flash point of 40 °C.

Molecular Formula C8H16O2Zn
Molecular Weight 209.6 g/mol
CAS No. 136-53-8
Cat. No. B091767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc 2-ethylhexanoate
CAS136-53-8
Molecular FormulaC8H16O2Zn
Molecular Weight209.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O.[Zn]
InChIInChI=1S/C8H16O2.Zn/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);
InChIKeyZRXHQNQYIKVKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc 2-Ethylhexanoate (CAS 136-53-8) – Core Identity and Industrial Baseline for Procurement Decisions


Zinc 2-ethylhexanoate (CAS 136-53-8), also referred to as zinc octoate or zinc isooctanoate, is a metal carboxylate with the formula Zn[OOCCH(C₂H₅)C₄H₉]₂ [1]. It is typically supplied as a light-yellow, homogeneous transparent liquid with a density of approximately 1.17 g/cm³ and a flash point of 40 °C . The compound serves broadly as a polyurethane catalyst, paint drier, PVC heat stabilizer, and precursor for zinc oxide thin films [1][2]. Its liquid physical state at room temperature and high solubility in common organic solvents distinguish it from many solid metal carboxylates, enabling direct spin-coating or liquid-formulation without the need for pre-dissolution steps [2].

1
Polyurethane / polyisocyanurate catalysis
Supports foam and coating formulations
2
PVC heat stabilization
Acts as primary or co-stabilizer
3
Rubber sulfur vulcanization activator
Alternative to ZnO for zinc content reduction
4
Auxiliary paint / ink drier
Compatible with alkyd and oxidative-cure systems

Why Zinc 2-Ethylhexanoate Cannot Be Simply Replaced by In-Class Carboxylate Analogs


Although metal carboxylates such as zinc naphthenate, zinc stearate, or zinc acetylacetonate share the same metal center, their performance in critical formulation contexts diverges markedly due to differences in ligand structure, decomposition temperature, and color stability. Generic substitution without considering these factors can lead to discoloration in light-colored coatings, loss of catalytic activity at elevated processing temperatures, or incompatibility with specific polyurethane cure profiles. The quantitative comparisons in Section 3 establish that zinc 2-ethylhexanoate occupies a distinct position relative to both traditional naphthenate-based driers and alternative tin-based polymerization catalysts, making it a non-interchangeable selection in procurement specifications [1][2].

Potential substitute
Why direct substitution may not transfer
Zinc naphthenate
May introduce darker color and stronger odor, limiting use in light-sensitive or odor-controlled formulations.
Zinc acetate
Reported lower catalytic activity in depolymerization processes; degradation rate context may differ, potentially reducing throughput.
Zinc stearate
Considerably less active as sulfur vulcanization activator; may require higher loading or co-stabilizer to match cure performance.

Quantitative Differentiation Evidence: Zinc 2-Ethylhexanoate Against Its Closest Analogs


Lighter Color vs. Zinc Naphthenate for Light-Colored Coating Formulations

Zinc 2-ethylhexanoate delivers a substantially lighter color compared to the traditional paint drier zinc naphthenate. Commercial specifications for zinc octoate indicate a maximum Gardner color of 3 (pale yellow), whereas zinc naphthenate is characteristically amber to brown (Gardner color typically above 14). This difference is critical for formulations where the additive itself must not impart unwanted tint to white or pastel coatings [1].

Lactide ROP activity
Head-to-head
ZnOct₂: 85% conv., Mw 82.3 kg/mol
CaOct₂: lowest activity
Supports catalyst selection for high-Mw polylactide synthesis among Group 2 and Zn 2-ethylhexanoates.
Bulk polymerization; DOE optimization; GPC analysis.
Paint driers Coating additives Gardner color scale

Higher Thermal Decomposition Threshold vs. Zinc Acetylacetonate

Thermogravimetric data indicate that zinc 2-ethylhexanoate remains stable up to approximately 200 °C before decomposition, whereas zinc acetylacetonate begins to lose mass at about 150–160 °C. This higher decomposition onset allows zinc 2-ethylhexanoate to withstand more demanding polymer processing temperatures, such as those encountered in PVC extrusion or polyurethane curing, without premature stabilizer loss [1].

PET glycolysis rate
Head-to-head
ZnEH rate 1.190
Zn(OAc)₂ rate 0.313
Supports catalyst selection for PET chemical recycling throughput.
Identical conditions; DBU composite yields 84.1% BHET (ZnEH) vs. 78.2% BHET (Zn(OAc)₂).
Thermal stability PVC heat stabilizers High-temperature processing

Comparable Catalytic Efficacy with Reduced Cytotoxicity vs. Tin(II) Octoate in Biomedical Polymer Synthesis

In the synthesis of poly(D,L-lactide-co-glycolide) (PLGA) via ring-opening polymerization in supercritical CO₂, zinc(II) 2-ethylhexanoate produced polymer with characteristics similar to those obtained with stannous octoate (SnOct₂), the conventional catalyst. However, the zinc catalyst is recognized as less cytotoxic than tin-based alternatives, a critical advantage for biomedical and pharmaceutical applications where residual catalyst toxicity is a regulatory concern [1][2].

PVC thermal weight loss
Class-level
2.5% weight loss (with Zn(EH)₂)
>10% (zinc-free control)
Reported reduction in thermal weight loss supports extended processing windows.
200 °C, 1 h; direct Zn stearate comparison not available.
Ring-opening polymerization Biodegradable polyesters Cytotoxicity

Superior Storage Stability and Metal Content Consistency vs. Zinc Naphthenate

Multiple industrial sources consistently report that zinc 2-ethylhexanoate exhibits excellent storage stability without gelation or precipitation over extended periods, outperforming zinc naphthenate. The product maintains a clear, transparent liquid state with a defined metal content (typically 6–22% Zn depending on grade), whereas zinc naphthenate may thicken, darken, or form precipitates during storage, leading to inconsistent dosing in production [1].

Vulcanization activator ranking
Class-level
ZnO ≈ Zn(EH)₂ > zinc stearate
Supports ZnO replacement in EPDM/s-SBR while preserving cure activity.
Sulfur vulcanization; quantitative cure times not available.
Storage stability Metal carboxylate purity Formulation consistency

Procurement-Targeted Application Scenarios Where Zinc 2-Ethylhexanoate Delivers Verified Advantages


Light-Colored Architectural and Automotive Topcoats Requiring Color-Neutral Driers

In premium white or pastel paint formulations, the low Gardner color (≤3) of zinc 2-ethylhexanoate minimizes the risk of yellowing or darkening of the final film, a problem frequently encountered with traditional zinc naphthenate driers. This property directly supports compliance with strict color specifications in decorative and automotive OEM coatings [1].

High-Temperature PVC Extrusion and Engineering Plastics Processing

When processing PVC or engineering resins at temperatures approaching 200 °C, zinc 2-ethylhexanoate provides thermal stabilization without premature decomposition. Its decomposition threshold above 200 °C offers a wider safety margin compared to zinc acetylacetonate, reducing the risk of stabilizer failure and associated discoloration or polymer degradation during extrusion [2].

Biomedical-Grade Resorbable Polyester (PLGA) Synthesis with Reduced Catalyst Toxicity Risk

For the production of PLGA microparticles intended for drug delivery or implantable medical devices, zinc 2-ethylhexanoate achieves polymerization efficiency comparable to stannous octoate while presenting a markedly lower cytotoxicity profile. This substitution can simplify regulatory toxicology assessments and align with the trend toward metal-catalyst minimization in pharmaceutical-grade polymers [3].

Large-Scale Coating and Adhesive Operations Requiring Long-Term Storage Stability

Industrial operations that stock liquid driers and catalysts for extended periods benefit from the proven storage stability of zinc 2-ethylhexanoate. Its resistance to gelation, precipitation, and metal content drift ensures consistent dosing accuracy even after months of warehouse storage, reducing quality-control rejections compared to formulations relying on zinc naphthenate .

Application
Selection Property
Validation Focus
Biodegradable polymer synthesis (PLA, PLGA)
Reported high lactide conversion and polymer Mw among Group 2 catalysts
Polymer molecular weight and biocompatibility verification
PET chemical recycling by glycolysis
Reported higher glycolysis rate and BHET yield with DBU composite
BHET monomer recovery and cycle time under process conditions
PVC thermal stabilization at processing temperatures
Documented reduction in thermal weight loss vs. zinc-free formulations
Processing window and early-color stability evaluation
Rubber vulcanization with reduced zinc content
Comparable cure efficiency to ZnO without the activity loss of zinc stearate
Cure characteristics and physical property retention
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